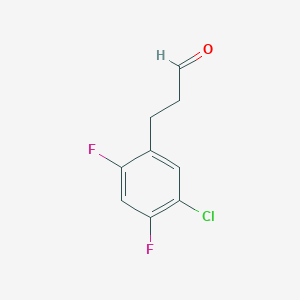
Benzenepropanal, 5-chloro-2,4-difluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanal, 5-chloro-2,4-difluoro- is an organic compound with the molecular formula C9H7ClF2O It is characterized by the presence of a benzene ring substituted with chlorine and fluorine atoms, along with a propanal group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanal, 5-chloro-2,4-difluoro- typically involves the reaction of 5-chloro-2,4-difluorobenzene with propanal under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of Benzenepropanal, 5-chloro-2,4-difluoro- involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve efficient and cost-effective production. The process also involves purification steps to remove any impurities and ensure the final product meets industry standards.
Types of Reactions:
Oxidation: Benzenepropanal, 5-chloro-2,4-difluoro- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can participate in substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 5-chloro-2,4-difluorobenzoic acid.
Reduction: Formation of 5-chloro-2,4-difluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenepropanal, 5-chloro-2,4-difluoro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenepropanal, 5-chloro-2,4-difluoro- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways, depending on the specific application.
Comparison with Similar Compounds
Benzenepropanal, 5-chloro-2,4-difluoro-: shares similarities with other halogenated benzene derivatives such as 5-chloro-2,4-difluorobenzene and 5-chloro-2,4-difluorobenzyl alcohol.
Uniqueness:
- The presence of both chlorine and fluorine atoms in the benzene ring, along with the propanal group, gives Benzenepropanal, 5-chloro-2,4-difluoro- unique chemical properties. These properties can influence its reactivity and potential applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H7ClF2O |
|---|---|
Molecular Weight |
204.60 g/mol |
IUPAC Name |
3-(5-chloro-2,4-difluorophenyl)propanal |
InChI |
InChI=1S/C9H7ClF2O/c10-7-4-6(2-1-3-13)8(11)5-9(7)12/h3-5H,1-2H2 |
InChI Key |
OQRIYHHWFNLYJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)F)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















